molecular formula C14H19ClFNO2 B12653561 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride CAS No. 3800-16-6

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride

Katalognummer: B12653561
CAS-Nummer: 3800-16-6
Molekulargewicht: 287.76 g/mol
InChI-Schlüssel: ACUBUOTYUSCIMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a morpholine ring, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Addition of the Methyl Group:

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Fluorophenyl)-2-methyl-3-piperidin-4-ylpropan-1-one;hydrochloride
  • 1-(4-Fluorophenyl)-2-methyl-3-pyrrolidin-4-ylpropan-1-one;hydrochloride
  • 1-(4-Fluorophenyl)-2-methyl-3-thiomorpholin-4-ylpropan-1-one;hydrochloride

Uniqueness: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions that may not be observed with similar compounds.

Eigenschaften

CAS-Nummer

3800-16-6

Molekularformel

C14H19ClFNO2

Molekulargewicht

287.76 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c1-11(10-16-6-8-18-9-7-16)14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H

InChI-Schlüssel

ACUBUOTYUSCIMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.